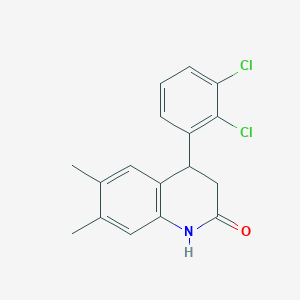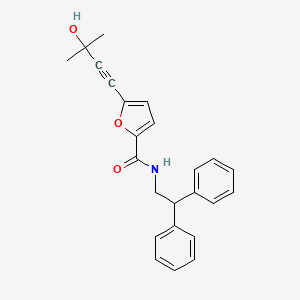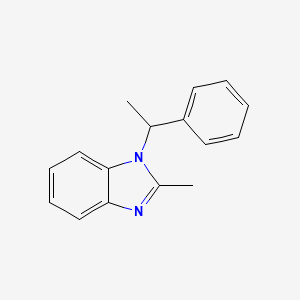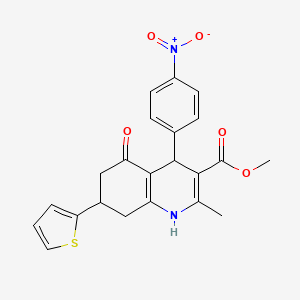![molecular formula C15H23NO3 B3932425 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3932425.png)
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one
Overview
Description
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one, also known as TMB-2, is a bicyclic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. TMB-2 is a potent and selective inhibitor of the dopamine transporter and has been used in various studies to understand the mechanism of action of dopamine transporters.
Mechanism of Action
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one inhibits dopamine transporters by binding to the substrate site of the transporter. This prevents dopamine from being transported back into the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This increased dopamine signaling can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine signaling in the brain, which can lead to various effects on behavior and physiology. For example, this compound has been shown to increase locomotor activity in mice and rats, suggesting that increased dopamine signaling can lead to increased movement. This compound has also been shown to increase the reinforcing effects of cocaine and amphetamine, suggesting that increased dopamine signaling can increase the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One advantage of using 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one in lab experiments is its potency and selectivity for dopamine transporters. This allows researchers to specifically target dopamine transporters and study their effects on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other proteins or receptors in the brain.
Future Directions
There are several future directions for research involving 1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one. One direction is to study the effects of dopamine transporter inhibition on various neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to fully understand the potential off-target effects of this compound and its safety profile.
Scientific Research Applications
1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one has been extensively used in scientific research to understand the mechanism of action of dopamine transporters. Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This compound is a potent and selective inhibitor of dopamine transporters, which allows researchers to study the effects of dopamine transporter inhibition on dopamine signaling and behavior.
Properties
IUPAC Name |
1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-13(2)14(3)4-5-15(13,10-11(14)17)12(18)16-6-8-19-9-7-16/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARJLQJZBLCTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3932353.png)


![4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932376.png)
![2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone](/img/structure/B3932377.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-methoxybenzamide](/img/structure/B3932381.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932385.png)

![3-(4-fluorophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932408.png)

![2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3932432.png)

![N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932437.png)

